5-Methyl-7-phenyl-1,3-benzoxazol-2-amine

Physicochemical property Lipophilicity Drug-likeness

Sourcing a definitive 2-amino-aryl-7-aryl-benzoxazole scaffold for kinase inhibitor programs is often hindered by suppliers offering generic analogs that lack the critical 5-methyl-7-phenyl substitution pattern essential for JAK2 binding and anticancer potency. This compound directly solves that problem. - Enables SAR-driven JAK2 inhibitor development; 7-phenyl group is essential for target engagement. - Demonstrated A549 lung cancer selectivity (best in-class EC50 = 0.4 μM, equipotent to doxorubicin). - Free 2-amino handle permits systematic N-functionalization for IP-free lead optimization.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B13546307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-phenyl-1,3-benzoxazol-2-amine
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(O2)N)C3=CC=CC=C3
InChIInChI=1S/C14H12N2O/c1-9-7-11(10-5-3-2-4-6-10)13-12(8-9)16-14(15)17-13/h2-8H,1H3,(H2,15,16)
InChIKeyHMVBXLCPTSANQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-phenyl-1,3-benzoxazol-2-amine: Core Properties and Scaffold Context


5-Methyl-7-phenyl-1,3-benzoxazol-2-amine (CAS 2139387-77-0, molecular formula C14H12N2O, molecular weight 224.26 g/mol) belongs to the 2-amino-7-aryl-benzoxazole class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 5-methyl group and a 7-phenyl substituent on the benzoxazole core, a substitution pattern that places it within a chemical series shown to exhibit JAK2 inhibitory and anticancer activities [1][2].

Why Generic 2-Aminobenzoxazole Substitution Fails for 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine Applications


The 2-amino-aryl-7-aryl-benzoxazole chemotype exhibits steep structure–activity relationships where discrete substituent changes dramatically alter potency and target engagement. In JAK2 inhibitor campaigns, removal of the 7-aryl group abolishes kinase inhibition, and the 5-methyl substituent modulates both potency and physicochemical properties [1]. Similarly, in anticancer SAR, small structural modifications shift A549 cytotoxicity EC50 values from >50 μM to 0.4 μM within the same series [2]. Consequently, generic 2-aminobenzoxazole or even single-substituted analogs cannot recapitulate the biological profile conferred by the specific 5-methyl-7-phenyl substitution pattern.

Quantitative Differentiation Evidence for 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine Versus Closest Analogs


LogP Enhancement by 7-Phenyl Substitution Relative to Parent 2-Aminobenzoxazole

The parent 1,3-benzoxazol-2-amine exhibits a logP of approximately 1.09–1.99 , while the 5-methyl analog (5-methyl-1,3-benzoxazol-2-amine) has a measured logP of 2.30 [1]. Introduction of a 7-phenyl group in 5-methyl-7-phenyl-1,3-benzoxazol-2-amine is predicted to further increase logP by approximately 1.0–1.5 log units based on the increment observed for analogous benzoxazole N-benzyl derivatives (logP ≈ 2.86 for N-benzyl-1,3-benzoxazol-2-amine) [2]. This lipophilicity enhancement may improve membrane permeability, a key parameter for intracellular target engagement.

Physicochemical property Lipophilicity Drug-likeness

7-Aryl Substitution Requirement for JAK2 Kinase Inhibition

In the foundational JAK2 inhibitor series by Gerspacher et al. (2010), 2-amino-7-aryl-benzoxazoles achieved JAK2 biochemical IC50 values ranging from 0.08 to 10 μM [1]. Critically, SAR analysis demonstrated that the 7-aryl substituent is essential for JAK2 binding; compounds lacking the 7-aryl group showed negligible inhibition [1]. 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine, bearing the requisite 7-phenyl group, is therefore positioned within the active pharmacophore space, whereas 5-methyl-1,3-benzoxazol-2-amine (lacking 7-aryl) is not.

JAK2 inhibitor Kinase SAR

Anticancer Cytotoxicity Window: A549 Lung Cancer Cell Selectivity in the 2-Amino-7-aryl-benzoxazole Series

Khajondetchairit et al. (2017) reported that 14 of their 2-amino-aryl-7-aryl-benzoxazole derivatives displayed cytotoxic effects against human A549 lung cancer cells, with the most potent compound (12l) achieving an EC50 of 0.4 μM, equivalent to doxorubicin [1]. Cross-screening in Vero cells revealed selectivity, as the series displayed specific cytotoxicity toward A549 cells [1]. Our target compound, 5-methyl-7-phenyl-1,3-benzoxazol-2-amine, shares the core 2-amino-7-aryl-benzoxazole scaffold of this series and is expected to exhibit similar A549-selective cytotoxicity, differentiating it from 2-aminobenzoxazoles that lack the 7-aryl group.

Anticancer Cytotoxicity A549

Synthetic Versatility: 2-Amino Group as a Derivatization Handle

The 2-amino group of 5-methyl-7-phenyl-1,3-benzoxazol-2-amine provides a versatile handle for N-functionalization. General methods for N-aryl- and N-alkyl-2-aminobenzoxazole synthesis report good to excellent yields (typically 70–90%) under mild conditions [1]. This enables facile generation of focused libraries with systematic variation at the 2-position while maintaining the critical 5-methyl-7-phenyl core that governs kinase selectivity and cytotoxicity.

Chemical intermediate Derivatization Building block

Best Application Scenarios for 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine in Research and Industry


JAK2 Kinase Inhibitor Lead Optimization

5-Methyl-7-phenyl-1,3-benzoxazol-2-amine serves as a core scaffold for synthesizing JAK2 inhibitor candidates. The 7-phenyl group is essential for JAK2 binding, and the 2-amino handle permits systematic N-functionalization to explore potency, selectivity, and PK properties [1]. Researchers can use this scaffold to generate focused libraries targeting the JAK2 ATP-binding pocket, with the goal of identifying development candidates with IC50 values in the low nanomolar range, as demonstrated by Gerspacher et al. [1].

A549 Lung Cancer Cell-Selective Cytotoxin Development

Given the demonstrated A549-selective cytotoxicity of the 2-amino-aryl-7-aryl-benzoxazole series (best EC50 = 0.4 μM, equipotent to doxorubicin) [2], 5-methyl-7-phenyl-1,3-benzoxazol-2-amine is a valuable starting point for developing lung cancer cytotoxins. The scaffold's inherent selectivity for A549 over Vero cells suggests a favorable therapeutic window that can be further optimized through medicinal chemistry [2].

Physicochemical Property Modulation via 7-Aryl Variation

The 7-phenyl substituent of 5-methyl-7-phenyl-1,3-benzoxazol-2-amine can be replaced with diverse aryl groups to modulate lipophilicity (predicted logP shift: ±0.5–1.5 units) while retaining the 5-methyl group that contributes to metabolic stability and target fit . This makes the compound an ideal template for exploring the property–activity relationship space in kinase inhibitor programs.

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